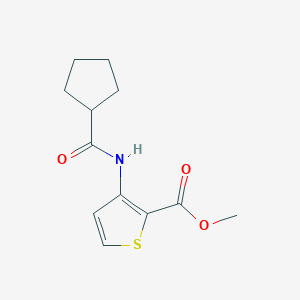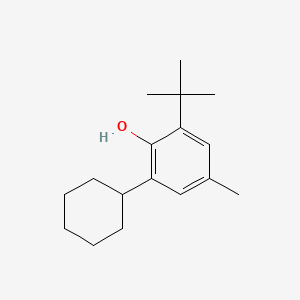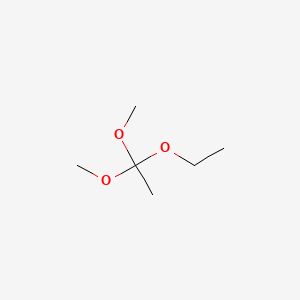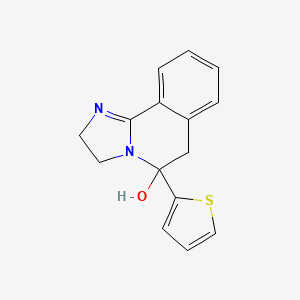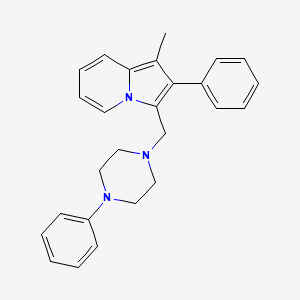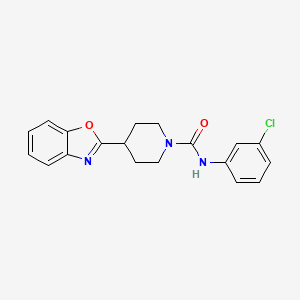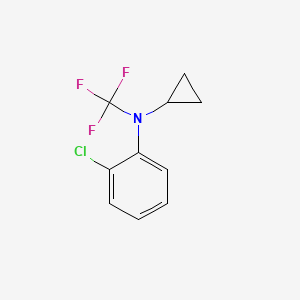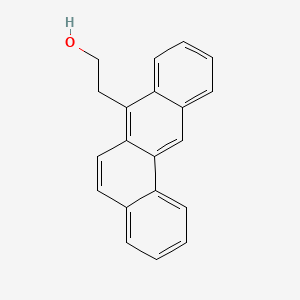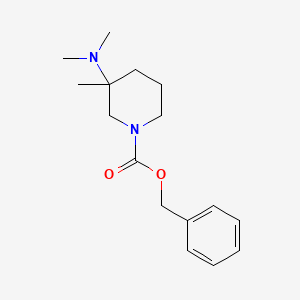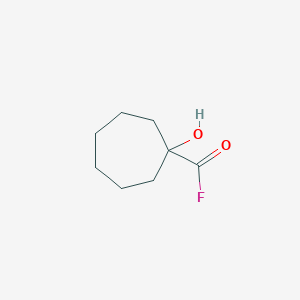
1-Hydroxycycloheptane-1-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxycycloheptane-1-carbonyl fluoride is an organic compound characterized by a seven-membered cycloheptane ring with a hydroxyl group and a carbonyl fluoride group attached to the same carbon atom
Preparation Methods
The synthesis of 1-Hydroxycycloheptane-1-carbonyl fluoride typically involves the reaction of cycloheptanone with carbonyl fluoride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent yield and purity.
Chemical Reactions Analysis
1-Hydroxycycloheptane-1-carbonyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group, yielding diols.
Substitution: The fluorine atom in the carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxycycloheptane-1-carbonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Hydroxycycloheptane-1-carbonyl fluoride exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the carbonyl fluoride group can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
1-Hydroxycycloheptane-1-carbonyl fluoride can be compared with other similar compounds, such as:
Cycloheptanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Cycloheptanol: Contains a hydroxyl group but lacks the carbonyl fluoride group, resulting in different chemical properties.
Cycloheptane-1,1-diol:
The uniqueness of this compound lies in its combination of a hydroxyl group and a carbonyl fluoride group on the same carbon atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
42887-58-1 |
|---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-hydroxycycloheptane-1-carbonyl fluoride |
InChI |
InChI=1S/C8H13FO2/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2 |
InChI Key |
KAPVWFVRZWLENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


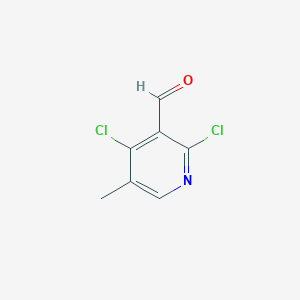
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
